![molecular formula C7H4N6O4S B14300915 3,5-Dinitro-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]pyridine CAS No. 126209-05-0](/img/structure/B14300915.png)
3,5-Dinitro-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dinitro-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]pyridine is a complex organic compound that features a pyridine ring substituted with nitro groups at the 3 and 5 positions, and a 1H-1,2,4-triazol-5-ylsulfanyl group at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 2-chloropyridine to form 3,5-dinitro-2-chloropyridine, which is then reacted with 1H-1,2,4-triazole-5-thiol under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is safe and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dinitro-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]pyridine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazolylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Further nitrated or oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,5-Dinitro-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Potential use in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics
Wirkmechanismus
The mechanism of action of 3,5-Dinitro-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]pyridine is not fully understood. it is believed that the compound interacts with molecular targets through its nitro and triazolylsulfanyl groups. These interactions may involve binding to metal ions or forming hydrogen bonds with specific amino acid residues in proteins, thereby affecting the function of enzymes or other biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dinitro-1H-1,2,4-triazole: Another compound with similar nitro and triazole groups, used in energetic materials.
3,5-Diamino-1,2,4-triazole: A related compound with amino groups instead of nitro groups, used in various chemical applications.
Uniqueness
3,5-Dinitro-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]pyridine is unique due to the presence of both nitro and triazolylsulfanyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
126209-05-0 |
|---|---|
Molekularformel |
C7H4N6O4S |
Molekulargewicht |
268.21 g/mol |
IUPAC-Name |
3,5-dinitro-2-(1H-1,2,4-triazol-5-ylsulfanyl)pyridine |
InChI |
InChI=1S/C7H4N6O4S/c14-12(15)4-1-5(13(16)17)6(8-2-4)18-7-9-3-10-11-7/h1-3H,(H,9,10,11) |
InChI-Schlüssel |
ORVPVUJZDFUQFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])SC2=NC=NN2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


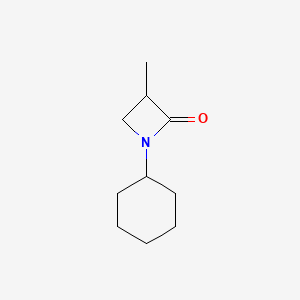

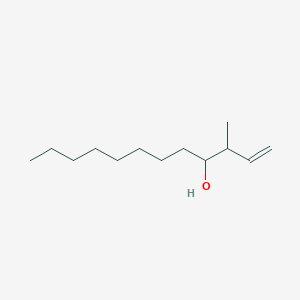
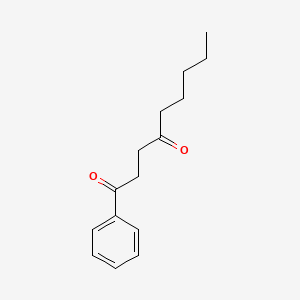
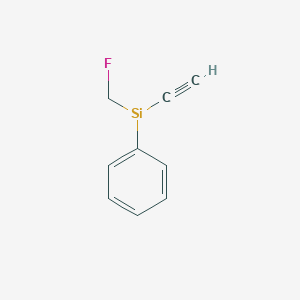
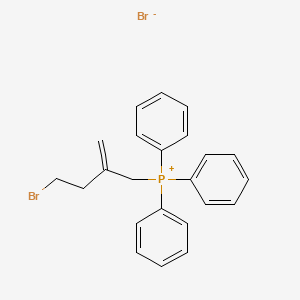
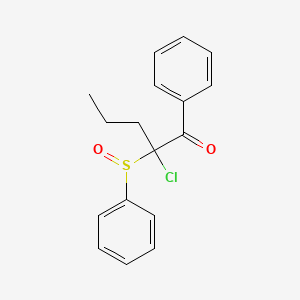
![2-[(Ethoxycarbonyl)amino]butyl acetate](/img/structure/B14300877.png)
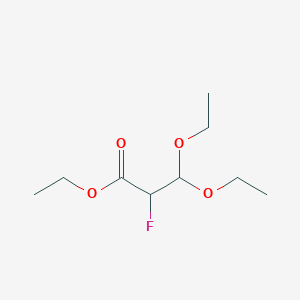
![7-Hydroxy-4-methyl-8-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2H-1-benzopyran-2-one](/img/structure/B14300883.png)
![Diethyl [2-(3-chlorophenyl)ethyl]propanedioate](/img/structure/B14300889.png)
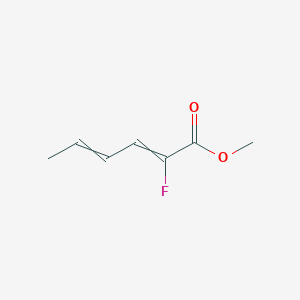
![Silane, [(1,1-diphenyl-2-propynyl)oxy]trimethyl-](/img/structure/B14300897.png)
![6-Bromo-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine](/img/structure/B14300903.png)
